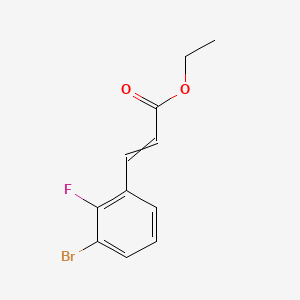
ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10BrFO2 It is a derivative of ethyl acrylate, where the acrylate moiety is substituted with a 3-bromo-2-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the Heck reaction, where ethyl acrylate is coupled with 3-bromo-2-fluorobenzene in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Heck reactions using continuous flow reactors. This method allows for efficient production with consistent quality and reduced reaction times. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Oxidation Reactions: The compound can undergo oxidation to form epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with catalysts such as copper or palladium, under mild to moderate temperatures.
Reduction: Hydrogen gas with a palladium or platinum catalyst, under atmospheric pressure.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate, under controlled conditions.
Major Products
Substitution: Formation of substituted derivatives, such as ethyl 3-(3-amino-2-fluorophenyl)prop-2-enoate.
Reduction: Formation of ethyl 3-(3-bromo-2-fluorophenyl)propanoate.
Oxidation: Formation of epoxides or other oxidized products.
科学的研究の応用
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
類似化合物との比較
Similar Compounds
- Ethyl 3-(3-chloro-2-fluorophenyl)prop-2-enoate
- Ethyl 3-(3-bromo-2-chlorophenyl)prop-2-enoate
- Ethyl 3-(3-bromo-2-methylphenyl)prop-2-enoate
Uniqueness
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and reactivity, while the bromine atom provides a site for further functionalization.
特性
分子式 |
C11H10BrFO2 |
|---|---|
分子量 |
273.10 g/mol |
IUPAC名 |
ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3 |
InChIキー |
NWVASJVWBLWPEU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















